(2-Bromoethyl)cyclopropane
Overview
Description
(2-Bromoethyl)cyclopropane, also known as this compound, is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Oxepines and Pyranosides : Cyclopropane-fused carbohydrates can be converted into oxepines, which are valuable in creating carbohydrate mimetics. Specifically, 2-bromooxepines are obtained through thermal ring expansion of cyclopropanated sugars (Hewitt & Harvey, 2010).
Cyclopropanation Reactions : 2-Bromoethyl)cyclopropane is involved in asymmetric organocatalytic cyclopropanation, leading to chiral cyclopropanes with quaternary stereocenters. This process is significant for the stereocontrolled synthesis of functionalized cyclopropanes (Companyó et al., 2009).
Enantioselective Cyclopropanation : In the realm of stereoselective chemistry, the use of (2-Bromoethyl)cyclopropane allows for the high-yield and enantioselective creation of substituted cyclopropane esters. This process is crucial for synthesizing cyclopropanes with precise stereochemistry, which is important in pharmaceutical and agrochemical applications (Del Fiandra et al., 2012).
Facile [2+1] Cycloaddition Reactions : Cyclopropanation reactions, particularly [2+1] cycloadditions, involving 2-bromoesters and styrenes are facilitated to produce donor-acceptor cyclopropanes. This method provides an efficient route to synthesize important organic building blocks (Nishikata et al., 2015).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes : The synthesis of trifluoromethylated polyfunctionalized cyclopropanes involves reacting 2-bromo-3,3,3-trifluoropropene with active methylenes. This novel method has applications in the synthesis of complex molecules such as trifluoronorcoronamic acid (Jiang, Zhang, & Xiong, 2003).
Cyclopropanation of Unsaturated Sugars : This process involves the cyclopropanation of unsaturated sugars with ethyl diazoacetate and a metal catalyst, leading to ester-substituted carbohydrates. Such methodologies are important in carbohydrate chemistry and drug development (Hoberg & Claffey, 1996).
Mechanism of Action
Target of Action
Cyclopropane derivatives are known to interact with various biological targets due to their unique structural and chemical properties .
Mode of Action
Cyclopropane derivatives are known to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of (2-Bromoethyl)cyclopropane with its targets.
Biochemical Pathways
Cyclopropane biosynthesis, however, can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The compound has a molecular weight of 149029, a density of 14±01 g/cm3, and a boiling point of 1186±80 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Cyclopropane derivatives are known to increase the metabolic stability of target structures and extend the scope of their therapeutic action .
Safety and Hazards
Future Directions
The cyclopropyl group, a key component of “(2-Bromoethyl)cyclopropane”, is influential in biological systems . It is found in many herbal compounds and has antibacterial, antiviral, and some enzyme inhibition activities . This suggests potential future directions for the use of “this compound” in the development of new biologically active compounds.
Properties
IUPAC Name |
2-bromoethylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-4-3-5-1-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYFONBSYWACFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36982-56-6 | |
Record name | (2-bromoethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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